2-(Difluoromethyl)arginine is classified as an amino acid derivative, specifically a modified form of the amino acid arginine. It is primarily synthesized in laboratories for research purposes, particularly in studies focusing on enzyme inhibition and metabolic pathways involving arginine. The compound is cataloged with the CAS number 69955-43-7 and is available through various chemical suppliers for scientific research applications.
The synthesis of 2-(Difluoromethyl)arginine typically involves the introduction of a difluoromethyl group into the arginine structure. Common synthetic routes include:
The typical reaction conditions include:
2-(Difluoromethyl)arginine features a complex molecular structure characterized by:
The structure consists of a central guanidino group characteristic of arginine, with a difluoromethyl substituent attached to one of the carbon atoms adjacent to the guanidino group. This modification significantly alters its biochemical properties compared to natural arginine.
2-(Difluoromethyl)arginine undergoes various chemical reactions due to its functional groups:
The primary mechanism of action for 2-(Difluoromethyl)arginine involves its role as an irreversible inhibitor of arginine decarboxylase enzymes, particularly in Escherichia coli and Pseudomonas aeruginosa.
The inhibition leads to reduced levels of ornithine and urea from arginine metabolism, ultimately affecting cellular growth and proliferation by depleting intracellular polyamine levels. This action has been linked to various physiological processes, including cell signaling and stress responses .
2-(Difluoromethyl)arginine exhibits several notable physical and chemical properties:
2-(Difluoromethyl)arginine has diverse applications in scientific research:
2-(Difluoromethyl)arginine (DFMA) functions as a potent enzyme-activated irreversible inhibitor targeting arginine decarboxylase (ADC; EC 4.1.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for polyamine biosynthesis. DFMA exerts its inhibitory effect across multiple bacterial isoforms, including the biosynthetic and biodegradative ADCs in Escherichia coli and the biosynthetic ADCs in Pseudomonas aeruginosa and Klebsiella pneumoniae [4] [9]. This inhibition occurs through a suicide substrate mechanism: DFMA undergoes catalytic processing by ADC, generating a highly reactive electrophilic intermediate that forms an irreversible covalent bond with nucleophilic residues within the enzyme's active site [4]. Consequently, DFMA depletes cellular agmatine and putrescine levels by blocking the conversion of L-arginine to agmatine, a critical step in one of the primary pathways for polyamine production in prokaryotes [2] [4]. In vivo studies confirm DFMA's bioavailability and intracellular activity, as it effectively blocks arginine decarboxylase activity in intact bacterial cells, indicating its ability to cross cellular membranes [4] [9].
The irreversible inhibition by DFMA proceeds through a meticulously characterized enzyme-activated pathway:
This mechanism classifies DFMA as an affinity label or mechanism-based inactivator. Its specificity arises because only the target enzyme (ADC) can catalyze the activation steps leading to its own irreversible inhibition [10]. The requirement for catalytic processing ensures high target specificity compared to non-specific electrophilic inhibitors. Mass spectrometry and kinetic trapping studies provide direct evidence for the covalent modification step [4].
Kinetic characterization reveals significant differences in DFMA's potency and interaction kinetics between prokaryotic and eukaryotic decarboxylases. Studies primarily focused on bacterial enzymes demonstrate high inhibitory efficacy:
Table 1: Kinetic Parameters of DFMA Inhibition for Selected Bacterial Arginine Decarboxylases
Enzyme Source | Enzyme Type | Kᵢ (μM) | t₁/₂ at [I]→∞ (min) | Inhibition Mechanism | |
---|---|---|---|---|---|
E. coli | Biosynthetic ADC | ~800 | 1.0 | Irreversible | |
E. coli | Biodegradative ADC | ~140 | 2.1 | Irreversible | |
P. aeruginosa | Biosynthetic ADC | Not Reported | Observed Inhibition | Irreversible | |
K. pneumoniae | Biosynthetic ADC | Not Reported | Observed Inhibition | Irreversible | |
S. pneumoniae (SP_0166) | Arginine Decarboxylase | IC₅₀ Reported | Not Reported | Inhibited by DFMA | [4] [2] |
DFMA exhibits micromolar-range affinity (Kᵢ) for E. coli ADCs, with the biodegradative isoform showing higher susceptibility (Kᵢ ≈ 140 μM) than the biosynthetic isoform (Kᵢ ≈ 800 μM) [4]. The time-dependent inactivation is characterized by very short half-lives (t₁/₂ ≈ 1-2 minutes) at saturating DFMA concentrations, indicating rapid covalent bond formation following the initial binding and activation [4].
In contrast, DFMA shows significantly weaker or negligible activity against eukaryotic ornithine decarboxylase (ODC; EC 4.1.1.17), the rate-limiting enzyme in the primary polyamine pathway of mammalian cells. While DFMO (α-difluoromethylornithine), the ornithine analog of DFMA, is a potent irreversible inhibitor of eukaryotic ODC, DFMA itself does not effectively inhibit this enzyme [4]. This divergence in susceptibility highlights a critical kinetic selectivity window exploitable for targeting bacterial polyamine biosynthesis without majorly disrupting host mammalian pathways. The structural basis for this selectivity lies in the precise architecture of the substrate-binding pocket, which accommodates the positively charged guanidinium group of arginine (and thus DFMA) in ADCs versus the shorter side chain of ornithine (and thus DFMO) in ODCs [2] [4] [10].
Table 2: Comparison of DFMA Effects on Key Enzymes in Polyamine Pathways
Enzyme | Organism Type | DFMA Effect | Primary Substrate | Key Product | |
---|---|---|---|---|---|
Arginine Decarboxylase (ADC) | Prokaryotes (e.g., E. coli, S. pneumoniae) | Potent Irreversible Inhibition | L-Arginine | Agmatine | |
Ornithine Decarboxylase (ODC) | Eukaryotes | Weak or No Inhibition | L-Ornithine | Putrescine | |
Ornithine Decarboxylase (ODC) | Prokaryotes (Specific) | Variable Inhibition (e.g., weak in P. aeruginosa ODC) | L-Ornithine | Putrescine | [2] [4] |
The specificity of DFMA for bacterial arginine decarboxylases hinges on precise molecular recognition elements within the enzyme's active site:
Table 3: Structural Features Influencing DFMA Specificity in Bacterial Decarboxylases
Structural Element | Functional Role | Impact on DFMA Specificity | |
---|---|---|---|
Guanidinium-Binding Residues | H-bonding/ionic interaction with substrate side chain | Essential for high-affinity binding of DFMA. Mutations abolish inhibition. | |
Catalytic Base (e.g., Lys) | Schiff base formation with PLP; α-proton abstraction | Required for activation step; efficiency affects inactivation rate (t₁/₂). | |
Proximity/Reactivity of Nucleophile (e.g., Cys) | Covalent attack on activated DFMA intermediate | Determines rate of irreversible adduct formation. | |
Active Site Volume/Flexibility | Accommodates difluoromethyl group during activation | Influences transition state stability and inactivation kinetics. | |
PLP Cofactor Orientation | Correct geometry for catalysis and intermediate formation | Variations can reduce activation efficiency. | [4] [2] [10] |
The structural insights underpinning DFMA's specificity provide a foundation for developing next-generation inhibitors targeting polyamine biosynthesis in pathogenic bacteria, particularly those where ADC is essential for virulence or survival within host environments.
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